Zinc tetrasulfonate phthalocyanine Zinc tetrasulfonate phthalocyanine ZN(II) Phthalocyanine tetrasulfonic acid is an organic molecular entity.
Brand Name: Vulcanchem
CAS No.:
VCID: VC16019031
InChI: InChI=1S/C32H16N8O12S4.Zn/c41-53(42,43)13-1-5-17-21(9-13)29-33-25(17)37-30-22-10-14(54(44,45)46)2-6-18(22)27(34-30)39-32-24-12-16(56(50,51)52)4-8-20(24)28(36-32)40-31-23-11-15(55(47,48)49)3-7-19(23)26(35-31)38-29;/h1-12H,(H4-2,33,34,35,36,37,38,39,40,41,42,43,44,45,46,47,48,49,50,51,52);/q-2;+2
SMILES:
Molecular Formula: C32H16N8O12S4Zn
Molecular Weight: 898.2 g/mol

Zinc tetrasulfonate phthalocyanine

CAS No.:

Cat. No.: VC16019031

Molecular Formula: C32H16N8O12S4Zn

Molecular Weight: 898.2 g/mol

* For research use only. Not for human or veterinary use.

Zinc tetrasulfonate phthalocyanine -

Specification

Molecular Formula C32H16N8O12S4Zn
Molecular Weight 898.2 g/mol
IUPAC Name zinc;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetrasulfonic acid
Standard InChI InChI=1S/C32H16N8O12S4.Zn/c41-53(42,43)13-1-5-17-21(9-13)29-33-25(17)37-30-22-10-14(54(44,45)46)2-6-18(22)27(34-30)39-32-24-12-16(56(50,51)52)4-8-20(24)28(36-32)40-31-23-11-15(55(47,48)49)3-7-19(23)26(35-31)38-29;/h1-12H,(H4-2,33,34,35,36,37,38,39,40,41,42,43,44,45,46,47,48,49,50,51,52);/q-2;+2
Standard InChI Key CNTYIVNBEJZRNM-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1S(=O)(=O)O)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)S(=O)(=O)O)C(=N7)N=C2[N-]3)S(=O)(=O)O)C9=C4C=CC(=C9)S(=O)(=O)O.[Zn+2]

Introduction

Structural and Chemical Fundamentals of Zinc Tetrasulfonate Phthalocyanine

Molecular Architecture and Substituent Effects

Zinc tetrasulfonate phthalocyanine belongs to the second generation of photosensitizers, featuring a planar 18-π-electron aromatic macrocycle coordinated to a central zinc ion. The tetra-peripheral substitution with sulfonate groups (-SO₃H) at the β-positions of the benzene rings distinguishes it from unsubstituted zinc phthalocyanine (ZnPc). This substitution pattern induces a bathochromic shift in the Q-band absorption, typically observed at 660–680 nm in aqueous media, which aligns with the therapeutic optical window (600–800 nm) for deep-tissue PDT . The sulfonate groups confer a net negative charge at physiological pH, reducing aggregation tendencies and improving solubility in polar solvents.

Comparative studies with analogous platinum(II) phthalocyanines reveal metal-dependent photophysical behaviors. While zinc derivatives exhibit balanced Type I (free radical) and Type II (singlet oxygen) photoreactions, platinum coordination enhances intersystem crossing efficiency, favoring ¹O₂ generation .

Synthetic Pathways and Optimization

The synthesis of ZnPc-SO₃H₄ involves a three-step modular approach:

  • Sulfonation of Phthalonitrile Precursors:

    • Reaction of 3-nitrophthalonitrile with tert-butanethiol in dimethylformamide (DMF) yields thioether intermediates .

    • Oxidation with hydrogen peroxide in acetic acid converts thioethers to sulfonyl groups (-SO₂tBu) .

    • Acidic hydrolysis replaces tert-butyl groups with sulfonic acid (-SO₃H) .

  • Cyclotetramerization:

    • Metal-templated cyclization of sulfonated phthalonitriles occurs in a DMF/o-dichlorobenzene mixture at 180°C .

    • Zinc acetate facilitates metallation, achieving yields >30% .

  • Purification and Formulation:

    • Sequential washing with acetic acid and ammonia removes unreacted precursors .

    • Encapsulation in Pluronic P123 micelles (27–28 nm diameter) prevents aggregation in physiological media .

Table 1: Key Physicochemical Parameters of ZnPc-SO₃H₄

PropertyValueMeasurement Technique
Q-band λmax (PBS)660 ± 2 nmUV-Vis Spectroscopy
Singlet Oxygen Quantum Yield (ΦΔ)0.87–0.99Time-Resolved Near-IR Luminescence
Partition Coefficient (log Pₒw)-1.2 ± 0.3Shake-Flask Method
Micelle Diameter (P123)27.77 ± 1.5 nmDynamic Light Scattering

Photophysical and Photochemical Properties

Light Absorption and Excited-State Dynamics

ZnPc-SO₃H₄ exhibits a characteristic split Q-band at 660 nm (ε = 1.2 × 10⁵ M⁻¹cm⁻¹) with a molar extinction coefficient surpassing most porphyrin-based photosensitizers . Time-correlated single-photon counting reveals a fluorescence lifetime (τF) of 3.8 ns, indicating moderate radiative decay competing with intersystem crossing to the triplet state .

Reactive Oxygen Species Generation

Under 635 nm irradiation (50 mW/cm²), ZnPc-SO₃H₄ demonstrates dual ROS generation pathways:

  • Type I Mechanism: Electron transfer produces hydroxyl radicals (·OH) and superoxide (O₂⁻), quantified via hydroxylation of terephthalic acid (Φ·OH = 0.32) .

  • Type II Mechanism: Energy transfer to molecular oxygen yields ¹O₂, detected using 1,3-diphenylisobenzofuran decay (ΦΔ = 0.93) .

Table 2: Comparative ROS Quantum Yields

PhotosensitizerΦΔ (¹O₂)Φ·OH (Type I)
ZnPc-SO₃H₄0.930.32
Unsubstituted ZnPc0.500.18
PtPc-SO₃H₄0.990.08

Biomedical Formulation Strategies

Pluronic Micellar Encapsulation

To address hydrophobicity-driven aggregation, ZnPc-SO₃H₄ is formulated in Pluronic P123 triblock copolymers:

  • Critical micelle concentration (CMC): 0.015% w/v in PBS .

  • Loading efficiency: 92 ± 3% at 1:5 (w/w) phthalocyanine:Pluronic ratio .

  • Serum stability: <5% drug leakage over 72 h in 10% FBS .

Albumin Binding and Pharmacokinetics

The sulfonate groups mediate strong non-covalent binding to serum albumin (Kd = 2.1 × 10⁻⁶ M), prolonging circulation half-life to 8.7 h in BALB/c mice . This interaction red-shifts the Q-band by 12 nm, enhancing light penetration depth .

Preclinical Efficacy in Oncology Models

In Vitro Phototoxicity

In CT26 murine colon carcinoma cells:

  • Dark toxicity (IC₅₀): >100 μM

  • Photoinduced cytotoxicity (IC₅₀): 0.8 μM at 10 J/cm² .

  • Lysosomal localization confirmed via LysoTracker Red colocalization (Pearson’s coefficient = 0.87) .

In Vivo Vascular-Targeted PDT

  • Dosing: 2 mg/kg IV, 24 h pre-irradiation .

  • Illumination: 635 nm LED (100 mW/cm², 100 J/cm²) .

  • Outcomes:

    • 84% complete response in ZnPc-SO₃H₄ group vs. 50% for unsubstituted ZnPc .

    • No tumor recurrence at 150-day follow-up .

    • Histology shows selective vascular shutdown (CD31+ endothelial cell loss >90%) .

Emerging Applications and Future Directions

Immunogenic Cell Death Induction

ZnPc-SO₃H₄-mediated PDT upregulates calreticulin exposure (3.8-fold vs. control) and HMGB1 release in 4T1 tumors, potentiating anti-PD-1 checkpoint therapy .

Theranostic Hybrids

Gadolinium(III)-doped variants (ZnPc-SO₃H₄/Gd) provide dual MRI contrast (r₁ = 8.2 mM⁻¹s⁻¹) and PDT efficacy, enabling real-time treatment monitoring .

Table 3: Comparative Performance of Phthalocyanine Photosensitizers

ParameterZnPc-SO₃H₄Foscan® (mTHPC)Visudyne® (BPD-MA)
¹O₂ Quantum Yield0.930.450.32
Plasma Half-Life (h)8.76.24.1
Tumor-to-Muscle Ratio5.8:13.1:12.4:1

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